An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Fenchone
An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Fenchone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring compound found in various essential oils, notably from fennel. It is recognized for its characteristic camphor-like aroma and is utilized in the flavor and fragrance industries. Beyond its sensory attributes, (+)-Fenchone and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-Fenchone, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical characteristics, spectroscopic data with analyses, and relevant experimental protocols. Furthermore, it visually represents the biosynthetic pathway of fenchone (B1672492) to facilitate a deeper understanding of its natural origin.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |
| Synonyms | d-Fenchone, (1S)-(+)-Fenchone |
| CAS Number | 4695-62-9[1] |
| Molecular Formula | C₁₀H₁₆O[1] |
| Molecular Weight | 152.23 g/mol [1] |
| InChI | InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1[1] |
| InChIKey | LHXDLQBQYFFVNW-XCBNKYQSSA-N[1] |
| SMILES | C[C@]12CC--INVALID-LINK--C(C2=O)(C)C |
Physicochemical Properties
The physical and chemical properties of (+)-Fenchone are summarized in the table below, providing essential data for its handling, formulation, and application in various research and development contexts.
| Property | Value | Reference |
| Physical State | Oily liquid | |
| Color | Colorless to pale yellow | |
| Odor | Camphor-like | |
| Melting Point | 5-7 °C | |
| Boiling Point | 192-194 °C at 760 mmHg | |
| Density | 0.940-0.948 g/cm³ at 20 °C | |
| Refractive Index (n_D^20) | 1.460-1.467 | |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and most organic solvents | |
| Optical Rotation ([α]D) | +58° to +68° |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of (+)-Fenchone provide detailed information about its molecular structure.
¹H NMR (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.03 | s | 3H | CH₃ |
| 1.10 | s | 3H | CH₃ |
| 1.30 | s | 3H | CH₃ |
| 1.40-2.10 | m | 6H | CH₂, CH |
| 2.25 | t | 1H | CH |
¹³C NMR (CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 20.4 | CH₃ |
| 25.0 | CH₃ |
| 25.3 | CH₃ |
| 25.8 | CH₂ |
| 31.8 | CH₂ |
| 45.4 | C |
| 48.9 | C |
| 50.1 | CH |
| 219.8 | C=O |
Infrared (IR) Spectroscopy
The IR spectrum of (+)-Fenchone shows characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965-2875 | Strong | C-H stretching (alkane) |
| 1745 | Strong | C=O stretching (ketone) |
| 1460 | Medium | C-H bending (CH₂) |
| 1380 | Medium | C-H bending (CH₃) |
Mass Spectrometry (MS)
The mass spectrum of (+)-Fenchone exhibits a molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 152
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Major Fragments: m/z = 137, 124, 109, 95, 81 (base peak), 69, 55, 41
The fragmentation is initiated by the ionization of the ketone oxygen, followed by cleavage of the bicyclic ring system. The base peak at m/z 81 is a common fragment for bicyclic monoterpenes.
Experimental Protocols
Determination of Boiling Point (Adapted from ASTM D1078)
This protocol outlines a standard method for determining the boiling range of a volatile organic liquid like (+)-Fenchone.
Apparatus:
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Distillation flask (e.g., 125 mL)
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Condenser
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Adapter
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Graduated cylinder (100 mL) for receiving the distillate
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Calibrated thermometer
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Heating mantle or oil bath
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Boiling chips
Procedure:
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Measure 100 mL of the (+)-Fenchone sample into the distillation flask.
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Add a few boiling chips to the flask to ensure smooth boiling.
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Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
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Ensure all connections are secure.
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Begin heating the flask at a controlled rate. The goal is to have the first drop of distillate fall from the condenser at a rate of 4-5 mL per minute.
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Record the temperature at which the first drop of distillate falls into the graduated cylinder. This is the initial boiling point.
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Continue to record the temperature as the distillation proceeds.
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The final boiling point is the maximum temperature observed during the distillation.
Safety Precautions:
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Perform the distillation in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Never distill to dryness, as this can lead to the formation of explosive peroxides.
Mandatory Visualization
Biosynthesis of Fenchone
The following diagram illustrates the biosynthetic pathway of fenchone, starting from geranyl pyrophosphate. This pathway involves a series of enzymatic reactions, including cyclization and dehydrogenation steps.
Caption: Biosynthetic pathway of (+)-Fenchone from Geranyl Pyrophosphate.
Chemical Reactivity and Stability
(+)-Fenchone is a relatively stable compound under normal conditions. As a ketone, it can undergo reactions typical of this functional group, such as reduction to the corresponding alcohol (fenchol) and reactions at the α-carbon. It is a flammable liquid and should be stored away from heat and open flames.
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties of (+)-Fenchone. The tabulated data, spectroscopic analyses, and experimental protocols offer a valuable resource for researchers and professionals engaged in work with this versatile monoterpene. The visualization of its biosynthetic pathway further enriches the understanding of its natural origins. As research into the biological activities of (+)-Fenchone and its derivatives continues to expand, a solid understanding of its fundamental properties is crucial for advancing its potential applications in drug development and other scientific fields.
